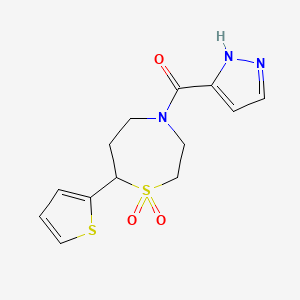

![molecular formula C19H15N3O5S B2969868 Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate CAS No. 477326-73-1](/img/structure/B2969868.png)

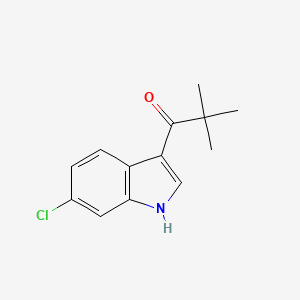

Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

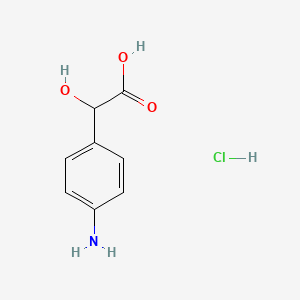

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, carbamoylamino, and carboxylate ester groups would likely have significant effects on the compound’s overall structure and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure . Without specific data, it’s difficult to provide a detailed analysis of these properties for this compound.Scientific Research Applications

Organic Synthesis and Catalysis

Zwitterionic salts derived from reactions involving nitrophenyl compounds have shown effectiveness as organocatalysts in transesterification reactions, suggesting potential utility in synthesizing esters from alcohols and methyl carboxylates under specific conditions (Ishihara, Niwa, & Kosugi, 2008). This work highlights the role of nitrophenyl derivatives in facilitating organic transformations, which could be relevant for the chemical modification or synthesis of complex molecules including those related to Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate.

Nitration and Functionalization of Thiophenes

The study of nitration reactions of methyl-3-hydroxythiophene-2-carboxylate to produce nitro derivatives provides insights into the functionalization of thiophene molecules. This process is critical for creating compounds with specific electronic and structural properties for further chemical synthesis or material science applications (Barker, Huddleston, Wood, & Burkitt, 2001).

Structural Characterization and Chemical Studies

Detailed structural and quantum chemical studies on various nitrophenyl derivatives have revealed insights into their geometric parameters, optical properties, and molecular stability. Such research underscores the importance of these compounds in understanding the relationship between molecular structure and function, potentially guiding the development of new materials or pharmaceuticals (Khalid et al., 2020).

Arylation Techniques and Derivative Synthesis

The arylation of uracil derivatives using nitrophenyl compounds highlights a method for introducing aromatic groups into heterocyclic compounds. This technique is valuable for the synthesis of biologically active molecules and could be applicable to the manipulation or functionalization of Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate for specific scientific purposes (Gondela & Walczak, 2006).

Potential Antitumor Applications

Research into Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate derivatives, including those with nitrophenyl groups, as potential antitumor agents provides a foundation for exploring the therapeutic applications of similar compounds. Although specific studies directly on Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate were not found, this area of research indicates a broader interest in the medical and pharmacological potentials of chemically complex thiophenes (Anderson & Mulumba, 1984).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c1-27-18(23)17-15(11-16(28-17)12-5-3-2-4-6-12)21-19(24)20-13-7-9-14(10-8-13)22(25)26/h2-11H,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEKWLRVUGDDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

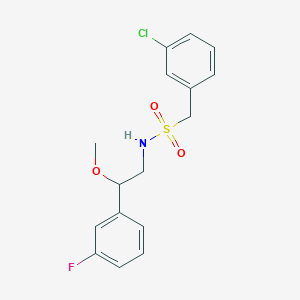

![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)

![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)

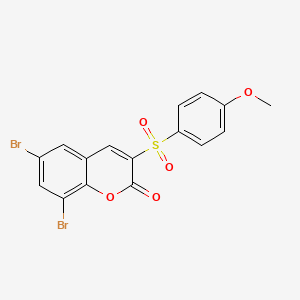

![4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2969799.png)

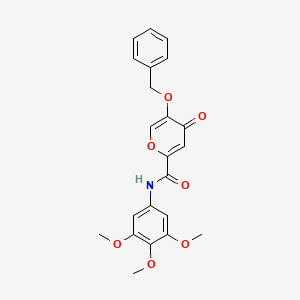

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2969804.png)